N-[4-(Trifluoromethyl)phenyl]-4-fluorobenzamide
Description
N-[4-(Trifluoromethyl)phenyl]-4-fluorobenzamide is a benzamide derivative featuring a 4-fluorophenyl group linked via an amide bond to a 4-(trifluoromethyl)phenyl moiety. The trifluoromethyl (-CF₃) and fluorine substituents confer unique electronic and steric properties, enhancing metabolic stability and lipophilicity, which are critical for pharmaceutical and agrochemical applications .
Properties
IUPAC Name |
4-fluoro-N-[4-(trifluoromethyl)phenyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F4NO/c15-11-5-1-9(2-6-11)13(20)19-12-7-3-10(4-8-12)14(16,17)18/h1-8H,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLTNZRRIMGIQHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)C(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F4NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40380595 | |
| Record name | 4-fluoro-N-[4-(trifluoromethyl)phenyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40380595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2054-01-5 | |
| Record name | 4-fluoro-N-[4-(trifluoromethyl)phenyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40380595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-FLUORO-4'-(TRIFLUOROMETHYL)BENZANILIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(Trifluoromethyl)phenyl]-4-fluorobenzamide typically involves the reaction of 4-fluorobenzoic acid with 4-(trifluoromethyl)aniline. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product with high purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[4-(Trifluoromethyl)phenyl]-4-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles like amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may produce amines or alcohols, and substitution reactions can result in various substituted derivatives.
Scientific Research Applications
Medicinal Chemistry
N-[4-(Trifluoromethyl)phenyl]-4-fluorobenzamide has been investigated for its potential as a therapeutic agent. Its structural characteristics allow it to interact with various biological targets, making it a candidate for drug development. Recent studies have highlighted its efficacy against antibiotic-resistant bacteria, particularly in inhibiting biofilm formation by methicillin-resistant Staphylococcus aureus (MRSA) .
Antimicrobial Activity
The compound exhibits significant antimicrobial properties, with research indicating low toxicity to human cells while effectively targeting resistant bacterial strains. For example, derivatives of this compound have shown effectiveness against Gram-positive bacteria, demonstrating a selectivity factor greater than 20 against cultured human embryonic kidney cells .
Agrochemicals
In the agricultural sector, compounds similar to this compound are being explored for their potential use as agrochemicals. The trifluoromethyl group enhances the stability and activity of these compounds in various environmental conditions, making them suitable candidates for developing new pesticides and herbicides.
Case Study 1: Antibacterial Efficacy
A study published in Nature Communications demonstrated that derivatives of this compound effectively inhibited the growth of antibiotic-resistant strains of Enterococcus faecium. The mechanism involved disruption of macromolecular synthesis within bacterial cells .
Case Study 2: Pharmacological Development
Research conducted on the pharmacokinetics of this compound indicated promising results in terms of bioavailability and metabolic stability. This study suggests that modifications to the chemical structure can lead to enhanced therapeutic profiles for treating resistant infections .
Mechanism of Action
The mechanism of action of N-[4-(Trifluoromethyl)phenyl]-4-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl and fluorobenzamide groups can enhance the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular interactions depend on the specific application and target of interest. For example, in medicinal chemistry, the compound may inhibit a particular enzyme involved in a disease pathway, leading to therapeutic effects .
Comparison with Similar Compounds
Substituent Position and Electronic Effects
- N-[2-(Trifluoromethyl)phenyl]-4-fluorobenzamide and N-[3-(trifluoromethyl)phenyl]-4-fluorobenzamide :
Modifications on the Amide Side Chain
- N-(3-(1H-Imidazol-1-yl)propyl)-4-fluorobenzamide (6) and N-(3-(1H-Imidazol-1-yl)propyl)-4-(trifluoromethyl)benzamide (7) :
- N-((3,5-Bis(trifluoromethyl)phenyl)carbamoyl)-4-fluorobenzamide (6a) :
Physicochemical Properties
Table 1: Key Physicochemical Parameters
*Calculated using ChemAxon software.
Biological Activity
N-[4-(Trifluoromethyl)phenyl]-4-fluorobenzamide is a fluorinated organic compound with significant potential in various biological applications, particularly in medicinal chemistry and agrochemicals. Its unique structural features, including a trifluoromethyl group and a fluorobenzamide moiety, enhance its biological activity and interactions with molecular targets.
- Molecular Formula: C₁₄H₉F₄NO
- Molecular Weight: 283.22 g/mol
- Melting Point: Approximately 153-154°C
- Boiling Point: Predicted around 269.7°C
The presence of the trifluoromethyl group increases lipophilicity, which can improve bioavailability in biological systems. The fluorobenzamide structure contributes to its ability to interact with specific enzymes and receptors, making it a candidate for drug discovery and development.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The trifluoromethyl and fluorobenzamide groups enhance binding affinity and selectivity towards these targets. Potential mechanisms include:
- Enzyme Inhibition: The compound may inhibit enzymes involved in disease pathways, leading to therapeutic effects.
- Receptor Modulation: It may act as an allosteric modulator affecting receptor activity, similar to other fluorinated compounds that influence neurotransmission pathways in insects.
Biological Activities
Research has indicated several biological activities associated with this compound:
- Antimicrobial Activity: Preliminary studies suggest potential antimicrobial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus and Methicillin-resistant Staphylococcus aureus (MRSA) .
- Insecticidal Properties: The compound has shown effectiveness as an insecticide, with its structure allowing for interaction with biological targets in pest species, potentially affecting neurotransmission pathways.
- Anti-inflammatory Effects: Some studies have explored its anti-inflammatory potential, indicating that compounds with similar structures can modulate inflammatory pathways .
Case Studies
-
Insecticidal Efficacy:
- A study demonstrated that this compound exhibited significant insecticidal activity against common agricultural pests. The compound's lipophilicity contributed to its effectiveness in penetrating insect cuticles and disrupting normal physiological processes.
- Antimicrobial Evaluation:
Comparative Analysis
To better understand the unique properties of this compound, it can be compared to similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| N-[4-(Trifluoromethyl)phenyl]-2-fluorobenzamide | C₁₄H₉F₄NO | Different position of fluorine substitution |
| N-[3-(Trifluoromethyl)phenyl]-4-fluorobenzamide | C₁₄H₉F₄NO | Trifluoromethyl group at different position |
| N-[4-Amino-3-(trifluoromethyl)phenyl]-4-fluorobenzamide | C₁₄H₉F₄N₂O | Contains an amino group enhancing reactivity |
This table highlights how variations in substitution patterns can affect the reactivity and biological activities of related compounds.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-[4-(Trifluoromethyl)phenyl]-4-fluorobenzamide, and how can reaction yields be maximized?
- Methodology : The synthesis typically involves coupling 4-fluorobenzoic acid derivatives with 4-(trifluoromethyl)aniline. Key steps include:
- Activation of the carboxylic acid : Use of coupling agents like HATU or DCC in the presence of DMAP to form the active ester intermediate .
- Amide bond formation : Reaction with 4-(trifluoromethyl)aniline under inert conditions (e.g., nitrogen atmosphere) in anhydrous DMF or THF.
- Yield optimization : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures. Reaction yields (60–85%) depend on stoichiometric ratios and catalyst selection .
Q. How is the purity and structural integrity of this compound validated in synthetic workflows?
- Analytical techniques :
- HPLC : Reverse-phase C18 column with acetonitrile/water mobile phase (UV detection at 254 nm) to confirm >95% purity.
- NMR : and NMR to verify substitution patterns (e.g., aromatic protons at δ 7.2–8.1 ppm, CF group at δ -63 ppm in NMR) .
- Mass spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H] at m/z 328.1) .
Q. What are the key chemical stability concerns under varying storage conditions?
- Degradation pathways : Hydrolysis of the amide bond under acidic/basic conditions or prolonged exposure to moisture.
- Stability testing :
- Accelerated stability studies : Store at 40°C/75% relative humidity for 4 weeks; monitor via TLC or HPLC for degradation products (e.g., free 4-fluorobenzoic acid).
- Recommended storage : Dry, inert atmosphere at -20°C in amber vials to prevent photodegradation .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in derivatives of this compound?
- Crystallization : Diffraction-quality crystals grown via vapor diffusion (e.g., dichloromethane/pentane) at 4°C.
- Data collection : Use SHELX programs for structure solution and refinement. Key parameters:
- Disorder modeling : For flexible trifluoromethyl groups, apply PART instructions in SHELXL to refine occupancy .
- Validation : R-factor < 0.05 and wR < 0.15 for high-confidence structural assignments .
Q. What in vitro assays are suitable for evaluating its antitumor activity, and how are IC values determined?
- Cell viability assays :
- MTT assay : Treat human cancer cell lines (e.g., MCF-7, A549) with 1–100 μM compound for 48–72 hours.
- Dose-response curves : Fit data to a sigmoidal model (GraphPad Prism) to calculate IC.
- Mechanistic studies : Western blotting for apoptosis markers (e.g., caspase-3 cleavage) or cell cycle arrest (cyclin D1 suppression) .
Q. How does the trifluoromethyl group influence binding affinity in enzyme inhibition studies?
- Computational docking : Use AutoDock Vina to model interactions with target enzymes (e.g., bacterial PPTases).
- Key interactions : CF group enhances hydrophobic contacts with enzyme pockets (ΔG binding ≈ -9.2 kcal/mol) .
- Comparative SAR : Replace CF with CH or Cl to assess activity loss (e.g., 10-fold reduction in inhibitory potency against PPTases) .
Q. What strategies mitigate metabolic instability in preclinical pharmacokinetic studies?
- Metabolite identification : Incubate with liver microsomes (human/rat) and analyze via LC-MS/MS. Major metabolites often result from amide hydrolysis or aromatic hydroxylation.
- Stabilization approaches :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
